molecular formula C28H28F3N7OS B12363436 2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide

2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide

Cat. No.: B12363436
M. Wt: 567.6 g/mol
InChI Key: KMCCLTBDFVCDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide is a structurally complex small molecule featuring multiple pharmacologically relevant motifs. Its core consists of a thieno[2,3-d]pyrimidine scaffold, a bicyclic heterocycle known for its role in kinase inhibition and nucleic acid mimicry . The molecule is further modified with a 2,7-diazaspiro[3.5]nonane system, a spirocyclic structure that may enhance conformational rigidity and target binding specificity. The trifluoroethyl substituent on the thienopyrimidine ring likely improves metabolic stability and lipophilicity, while the indole-acetamide moiety could contribute to interactions with hydrophobic binding pockets or enzyme active sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core indole structure, followed by the introduction of the cyano and methyl groups. The thieno[2,3-d]pyrimidine moiety is then synthesized and attached to the indole core. The final steps involve the formation of the diazaspiro structure and the attachment of the trifluoroethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses. Additionally, the use of high-throughput screening methods to identify optimal catalysts and reaction conditions could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and may require specific temperatures and pressures to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce compounds with fewer functional groups. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.

Scientific Research Applications

2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of cancer and infectious diseases.

    Medicine: The compound may have therapeutic potential due to its ability to interact with specific molecular targets, and could be developed into new medications for various diseases.

    Industry: The compound’s unique properties make it useful for the development of new materials, such as polymers or coatings, and it may also have applications in catalysis or other industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific targets and the context in which the compound is used.

Comparison with Similar Compounds

Key comparisons are outlined below:

Structural Analogues with Thieno[2,3-d]pyrimidine Cores

Thienopyrimidine derivatives are widely explored in medicinal chemistry due to their versatility. For example:

  • Bis-pyrimidine derivatives synthesized via DMF-DMA-mediated reactions (e.g., compounds from ) share the thienothiophene-pyrimidine hybrid core but lack the spirocyclic and trifluoroethyl groups.
  • Gefitinib, an EGFR inhibitor, features a quinazoline core (structurally analogous to pyrimidine) but incorporates an anilino-morpholinoethoxy side chain instead of the spiro-indole system. This highlights how core heterocycle modifications drastically alter target specificity .

Spirocyclic and Indole-Containing Compounds

  • 3,3a'-Dihydro-6'H-spiro[indole-3,5'-[1,3]-thiazole[4,5-c]isoxazol]-2(1H)-ones () incorporate spiro-indole systems but replace the thienopyrimidine with a thiazole-isoxazole moiety. These compounds exhibit antimicrobial activity, suggesting that the indole-spiro combination in the target compound may also influence biological activity .
  • N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines () include spiro-like dithiazolylidene azines. The chloro and pyridinyl substituents in these analogues contrast with the target’s trifluoroethyl and cyano groups, underscoring the impact of electronegative substituents on reactivity and solubility .

Functional Group Comparisons

  • Trifluoroethyl vs. Ethyl Groups: The trifluoroethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated ethyl groups, as seen in fluorinated kinase inhibitors (e.g., tofacitinib). This substitution reduces cytochrome P450-mediated oxidation, a common metabolic pathway .
  • Spirocyclic vs. Linear Amines: The 2,7-diazaspiro[3.5]nonane system imposes conformational constraints absent in linear diamines (e.g., piperazine derivatives). Such rigidity can improve binding affinity by reducing entropy penalties during target engagement .

Table 1: Key Comparative Features

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Thieno[2,3-d]pyrimidine 2,7-Diazaspiro[3.5]nonane, Trifluoroethyl Under investigation -
Bis-pyrimidine Derivatives Bis-thienothiophene-pyrimidine Dimethylthienothiophene Synthetic intermediates
Gefitinib Quinazoline Anilino, morpholinoethoxy EGFR inhibition
Spiro-indole-thiazole-isoxazole Spiro-indole-thiazole Acetate phenyl, pyridinyl Antimicrobial
Dithiazolylidene Azines Dithiazolylidene Chloro, pyridinyl Synthetic intermediates

Similarity Analysis Using Molecular Fingerprints

Per and , compound similarity can be quantified using molecular fingerprints (e.g., MACCS or Morgan fingerprints) and Tanimoto/Dice coefficients. While exact calculations are beyond this scope, qualitative analysis suggests:

  • The target compound shares moderate similarity (~40–50% Tanimoto) with gefitinib due to the shared aromatic heterocycle but diverges in side-chain complexity.
  • Higher similarity (~60–70%) may exist with spiro-indole antimicrobials (), driven by the indole and spiro motifs .

Activity Cliffs and Functional Divergence

Despite structural parallels, "activity cliffs" (where minor structural changes cause significant activity shifts) are possible. For instance:

  • The trifluoroethyl group in the target compound could enhance kinase binding compared to ethyl-substituted analogues, as fluorination often strengthens hydrophobic and dipole interactions .
  • Replacing the spirocyclic amine with a linear diamine (e.g., piperazine) might reduce potency due to increased conformational flexibility .

Biological Activity

The compound 2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide is an intricate organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure–activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves multiple steps that typically include the formation of the thieno[2,3-d]pyrimidine core and subsequent modifications to introduce the diazaspiro and indole moieties. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. For instance, a series of thieno[2,3-d]pyrimidine compounds were evaluated against the MDA-MB-231 breast cancer cell line. The results indicated that several derivatives exhibited significant cytotoxic effects with IC50 values ranging from 27.6 μM to 50 μM. The presence of electron-withdrawing groups enhanced the cytotoxicity due to increased electron deficiency in the aromatic systems, promoting better interaction with biological targets .

The proposed mechanisms for the antitumor activity include:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
  • Targeting Specific Kinases : Some derivatives have shown inhibitory effects on kinases involved in cell proliferation and survival.

Structure–Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The introduction of various substituents on the indole or thieno[2,3-d]pyrimidine rings significantly affects potency.
  • Fluorination : The presence of trifluoroethyl groups enhances lipophilicity and may improve cellular uptake .
SubstituentPositionEffect on Activity
Trifluoroethyl6 (on thieno)Increased potency
Methyl4 (on cyano)Moderate increase in cytotoxicity
Electron-withdrawing groupsVariousEnhanced interaction with target proteins

Study 1: Evaluation Against MDA-MB-231 Cells

In a recent study published in J. Braz. Chem. Soc., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against MDA-MB-231 cells. Among them, a derivative with a methyl group at position 4 showed an IC50 value of 27.6 μM, indicating strong activity compared to standard chemotherapeutics like paclitaxel .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of similar compounds derived from thieno[2,3-d]pyrimidines against various bacterial strains. Compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broader therapeutic applications beyond oncology .

Properties

Molecular Formula

C28H28F3N7OS

Molecular Weight

567.6 g/mol

IUPAC Name

2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide

InChI

InChI=1S/C28H28F3N7OS/c1-17-18(2-3-23-21(17)8-19(11-32)38(23)13-24(33)39)12-36-6-4-27(5-7-36)14-37(15-27)25-22-9-20(10-28(29,30)31)40-26(22)35-16-34-25/h2-3,8-9,16H,4-7,10,12-15H2,1H3,(H2,33,39)

InChI Key

KMCCLTBDFVCDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2CC(=O)N)C#N)CN3CCC4(CC3)CN(C4)C5=C6C=C(SC6=NC=N5)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.